Pyridin-3-yl-[4-(trifluoromethyl)-2,3-dihydroindol-1-yl]methanone
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Overview
Description
Pyridin-3-yl-[4-(trifluoromethyl)-2,3-dihydroindol-1-yl]methanone is a complex organic compound characterized by its unique structural features, including a pyridine ring, a trifluoromethyl group, and a dihydroindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-3-yl-[4-(trifluoromethyl)-2,3-dihydroindol-1-yl]methanone typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a pyridine derivative with a trifluoromethylated indole derivative using palladium catalysts and boronic acids.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Pyridin-3-yl-[4-(trifluoromethyl)-2,3-dihydroindol-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: Conversion of the indole moiety to its corresponding oxindole derivative.
Reduction: Reduction of the trifluoromethyl group to a trifluoromethane derivative.
Substitution: Replacement of the trifluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as potassium permanganate or chromium(VI) oxide.
Reduction reactions can be carried out using lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution reactions often involve nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxindole derivatives
Reduction: Trifluoromethane derivatives
Substitution: Various substituted pyridine and indole derivatives
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, Pyridin-3-yl-[4-(trifluoromethyl)-2,3-dihydroindol-1-yl]methanone has been studied for its potential biological activities, including its role as a ligand for various receptors and enzymes.
Medicine: The compound has shown promise in medicinal chemistry, where it is being explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the manufacture of agrochemicals, pharmaceuticals, and advanced materials.
Mechanism of Action
The mechanism by which Pyridin-3-yl-[4-(trifluoromethyl)-2,3-dihydroindol-1-yl]methanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, while the pyridine and indole moieties contribute to its biological activity. The specific pathways and molecular targets depend on the context of its application.
Comparison with Similar Compounds
Trifluoromethylpyridine
Indole derivatives
Pyridine derivatives
Uniqueness: Pyridin-3-yl-[4-(trifluoromethyl)-2,3-dihydroindol-1-yl]methanone stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties compared to other similar compounds. Its trifluoromethyl group, in particular, provides enhanced stability and reactivity.
Properties
IUPAC Name |
pyridin-3-yl-[4-(trifluoromethyl)-2,3-dihydroindol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O/c16-15(17,18)12-4-1-5-13-11(12)6-8-20(13)14(21)10-3-2-7-19-9-10/h1-5,7,9H,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXDLGNXEQUZKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC(=C21)C(F)(F)F)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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